![molecular formula C17H17Cl3N2O3S B426611 2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B426611.png)
2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
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Overview
Description
2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the chlorophenyl and dichloromethoxyphenyl groups through nucleophilic substitution reactions. Common reagents include chlorinating agents, sulfonyl chlorides, and methoxy compounds. Reaction conditions often involve the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or sulfuryl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative with similar structural features.
4-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]piperazine: Another related compound with different substituents.
Uniqueness
2,3-dichloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17Cl3N2O3S |
---|---|
Molecular Weight |
435.7g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-14-5-6-15(17(20)16(14)19)26(23,24)22-9-7-21(8-10-22)13-4-2-3-12(18)11-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
ZXPIYNQHRHZPEC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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